molecular formula C8H9BrN4O2 B108574 Caffeine, 8-bromo- CAS No. 10381-82-5

Caffeine, 8-bromo-

Cat. No. B108574
Key on ui cas rn: 10381-82-5
M. Wt: 273.09 g/mol
InChI Key: YRLRORFORQUTKS-UHFFFAOYSA-N
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Patent
US09169255B2

Procedure details

A solution of 8-bromo-3-methyl xanthine (300 mg; 1.2 mmol) and methyl iodide (1.42 g; 10.0 mmol) in N,N-dimethylformamide (5 ml) was added to potassium carbonate (662 mg; 4.8 mmol) and was heated to 60° C. for 6 hrs. The reaction mixture was poured in water (25 ml) and extracted with ethyl acetate (3×25 ml). The combined extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The product was purified by flash chromatography over silica gel eluting with ethyl acetate to yield the desired product. 315 mg; 92% PRO-04-45
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:10][C:9]2[C:8](=[O:11])[NH:7][C:6](=O)[N:5]([CH3:13])[C:4]=2[N:3]=1.[CH3:14]I.[C:16](=[O:19])([O-])[O-].[K+].[K+]>CN(C)C=O.O>[Br:1][C:2]1[N:10]([CH3:14])[C:9]2[C:8](=[O:11])[N:7]([CH3:6])[C:16](=[O:19])[N:5]([CH3:13])[C:4]=2[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=NC=2N(C(NC(C2N1)=O)=O)C
Name
Quantity
1.42 g
Type
reactant
Smiles
CI
Name
Quantity
662 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography over silica gel eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=2N(C(N(C(C2N1C)=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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